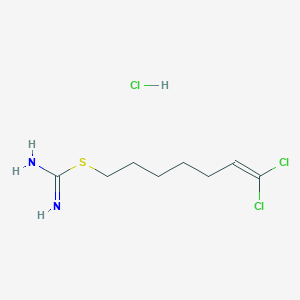

7,7-dichloro-6-hepten-1-yl imidothiocarbamate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7,7-dichloro-6-hepten-1-yl imidothiocarbamate hydrochloride, commonly known as Dazomet, is a synthetic organic compound that belongs to the family of imidothiocarbamates. This chemical is widely used in agriculture as a soil fumigant due to its broad-spectrum activity against soil-borne pests and pathogens. Dazomet is also used in the pharmaceutical industry for its antifungal and antibacterial properties.

Mechanism of Action

The mechanism of action of Dazomet is not fully understood. However, it is believed that Dazomet releases toxic gases such as methyl isocyanate and nitrogen dioxide upon contact with moisture in the soil. These gases are highly reactive and can damage the cellular structure of pests and pathogens, leading to their death.

Biochemical and Physiological Effects:

Dazomet has been shown to have both acute and chronic toxic effects on living organisms. Acute exposure to Dazomet can cause irritation of the eyes, skin, and respiratory tract. Chronic exposure to Dazomet can lead to neurological, reproductive, and developmental effects. Dazomet has also been found to have mutagenic and carcinogenic properties.

Advantages and Limitations for Lab Experiments

Dazomet is a widely used chemical in laboratory experiments due to its broad-spectrum activity against pests and pathogens. However, its acute and chronic toxic effects on living organisms make it a hazardous chemical to handle. Special precautions must be taken when handling Dazomet, including the use of appropriate personal protective equipment and proper ventilation.

Future Directions

There are several future directions for research on Dazomet. One area of research could be the development of safer and more effective alternatives to Dazomet for soil fumigation. Another area of research could be the investigation of the mechanism of action of Dazomet and its effects on living organisms. Additionally, research could focus on the environmental impact of Dazomet and its potential to contaminate soil and water.

Synthesis Methods

Dazomet is synthesized by reacting 2,3,5,6-tetrachloro-1,4-benzoquinone with 1,6-heptadiene in the presence of a base such as potassium hydroxide. The resulting product is then treated with ammonium thiocyanate to form the imidothiocarbamate. Finally, the hydrochloride salt is obtained by treating the imidothiocarbamate with hydrochloric acid.

Scientific Research Applications

Dazomet has been extensively studied for its use as a soil fumigant in agriculture. It has been shown to effectively control a wide range of soil-borne pests and pathogens, including nematodes, fungi, bacteria, and weeds. Dazomet is also used in the pharmaceutical industry for its antifungal and antibacterial properties. It has been found to be effective against a variety of pathogenic fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus.

properties

IUPAC Name |

7,7-dichlorohept-6-enyl carbamimidothioate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Cl2N2S.ClH/c9-7(10)5-3-1-2-4-6-13-8(11)12;/h5H,1-4,6H2,(H3,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBVITLSEIRHPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC=C(Cl)Cl)CCSC(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(2,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5162655.png)

![N,N-dibutyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5162659.png)

![N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide](/img/structure/B5162668.png)

![4-(3-acetylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5162706.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5162708.png)

![benzyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5162743.png)

![5-{[4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-methylpyrimidine](/img/structure/B5162751.png)

![6-[(2S*)-2,4-dimethyl-3-oxo-1-piperazinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5162757.png)

![N-{1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5162766.png)